molecular formula C10H11NO3 B1429549 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 5755-00-0

8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B1429549
CAS No.: 5755-00-0
M. Wt: 193.2 g/mol
InChI Key: HPFHVUXTDUJDAJ-UHFFFAOYSA-N
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Description

“8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one” is a synthetic compound . It falls under the family of substituted phenethylamines.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H11NO3 . The InChI code is 1S/C10H11NO3/c1-13-7-2-3-8-9(6-7)14-5-4-11-10(8)12/h2-3,6H,4-5H2,1H3,(H,11,12) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 193.2 g/mol . It appears as a powder . The storage temperature is room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactions

    8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one and its derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical transformations. For instance, it has been shown that tetrahydro-1,4-benzoxazepines undergo cleavage at the N–C(5) bond under the action of activated alkynes, forming specific ethers. The rate of this cleavage is influenced by the electronic effects of substituents at the C-5 atom, indicating a sensitivity to chemical modifications in the molecule (Voskressensky et al., 2013). Additionally, tetrahydro-1,4-benzothiazepine underwent ring expansion to form a benzothiazonine (Voskressensky et al., 2013).

  • Anticancer Potential

    Certain derivatives of this compound have shown anticancer activity. For instance, novel scaffolds containing the structure displayed antiproliferative activity against breast cancer cells, indicating its potential utility in developing anticancer agents (Díaz-Gavilán et al., 2004).

  • Pharmacological Properties

    The compound and its derivatives have also been explored for various pharmacological properties. For example, certain benzazepine derivatives have been studied as antipsychotic agents due to their dopamine and serotonin antagonist activities (Howard, 2005).

  • Chemical Interactions and Structures

    The compound's chemical structure and interactions have been studied, providing insights into its molecular behavior. For instance, the crystal structure and hydrogen-bonded assembly of related benzazepine derivatives were explored to understand their dimensional assembly, which is crucial for their chemical and biological properties (Guerrero et al., 2014).

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-7-2-3-8-9(6-7)14-5-4-11-10(8)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHVUXTDUJDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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